molecular formula C9H18N2O3 B2999990 [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol CAS No. 2344681-03-2

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol

Katalognummer: B2999990
CAS-Nummer: 2344681-03-2
Molekulargewicht: 202.254
InChI-Schlüssel: DRFKSZWIPHAVBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol is a sophisticated, multifunctional heterocyclic compound of significant interest in advanced chemical research. Its structure incorporates a fused [1,4]oxazino[3,4-c][1,4]oxazine core, which presents multiple sites for chemical modification and derivatization. The simultaneous presence of primary aminomethyl and hydroxymethyl functional groups on this complex scaffold makes it a valuable building block for constructing more elaborate molecular architectures. Researchers can leverage this compound in medicinal chemistry for the synthesis of novel drug-like libraries, particularly for targets where heterocycle-rich scaffolds are privileged, such as in central nervous system (CNS) disorders . Furthermore, the amine and alcohol functionalities are ideal for incorporation into polymer chemistry, serving as a monomer or co-initiator in the ring-opening polymerization (ROP) of esters and carbonates to create new biodegradable materials with tailored properties . This reagent is provided with guaranteed high purity and stability to ensure reproducible results in demanding synthetic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFKSZWIPHAVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(COC2)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol

The unique structure incorporates multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways. This was evidenced in studies where treatment led to increased early and late apoptosis in various cancer cell lines (e.g., M-HeLa cells) at concentrations as low as 10 μM .
  • Case Study : A study demonstrated that at a concentration of 10 μM, the compound caused a notable increase in apoptotic cells compared to control groups. The percentage of cells undergoing early apoptosis reached up to 14.46% after treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Biofilm Inhibition : Research indicates that it can significantly inhibit biofilm formation in bacterial cultures at concentrations ranging from 105M10^{-5}M to 109M10^{-9}M. The maximum inhibition observed was at 104M10^{-4}M, where biofilm formation was reduced to 5.78% compared to controls .

Cytotoxicity

The cytotoxic effects of the compound were assessed through various assays:

  • IC50 Values : The IC50 values for different cell lines were determined to quantify the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of approximately 50 μM for certain derivatives of similar compounds .

Apoptosis Induction

The compound appears to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed alterations in mitochondrial membrane potential (ΔΨmΔΨ_m), indicating that the compound affects mitochondrial function leading to cell death.

Cell Cycle Arrest

Studies have shown that treatment with the compound results in cell cycle arrest at the G0/G1 phase. This was particularly evident in M-HeLa cells where treatment led to an increase in G0/G1 phase arrest by approximately 62.91% compared to control cells .

Summary of Research Findings

Study Biological Activity Concentration Range Key Findings
Study 1Anticancer10 μMInduced apoptosis in M-HeLa cells
Study 2Biofilm inhibition105M10^{-5}M - 109M10^{-9}MMaximum inhibition at 104M10^{-4}M (5.78%)
Study 3Cytotoxicity~50 μMEstablished IC50 values for various derivatives

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with several heterocyclic systems, particularly those containing oxazine, morpholine, or piperidine moieties. Below is a comparative analysis based on structural analogs and their properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Source Evidence
[Target Compound] C9H18N2O3 202.25 -CH2NH2, -CH2OH Intermediate for drug synthesis
[4-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-yl]methanol (HCl salt) C8H16ClN2O2·2HCl 245.15 -CH2NH2 (protonated), -CH2OH Enhanced solubility for pharmacological use
9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one (HCl salt) C8H15ClN2O3 222.67 -CH2NH2 (protonated), ketone group Potential kinase inhibitor intermediate
4-Aryl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives (e.g., 13c, 13d) C15H16N2O2 to C16H15FN2O2 256–298 Aryl groups, methoxy substituents Anti-proliferative activity (cancer research)
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) C15H12N2OS 268.33 Thiadiazole core, aryloxy groups Antimicrobial/antifungal applications

Key Observations :

Structural Variations: The target compound’s oxazino-oxazine core distinguishes it from thiadiazole (e.g., 3d) or benzooxazine derivatives (e.g., 13c). Substituent Effects: The hydroxymethyl (-CH2OH) and aminomethyl (-CH2NH2) groups in the target compound contrast with the ketone or aryl substituents in analogs like 9a-(aminomethyl)-hexahydro derivatives . These groups influence solubility and reactivity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for similar oxazino-oxazines, such as nucleophilic substitution or cyclization reactions . In contrast, thiadiazoles (e.g., 3d) require coupling of phenols/thiophenols with thiadiazole precursors .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound (MW 245.15) exhibits improved aqueous solubility compared to the free base, a feature critical for bioavailability . Stability: The oxazino-oxazine scaffold is generally stable under physiological conditions, whereas thiadiazoles (e.g., 3d) may undergo hydrolysis in acidic environments .

Thiadiazole derivatives (e.g., 3d) demonstrate antimicrobial properties .

Q & A

Q. What are the established synthetic routes for [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol, and what solvents/catalysts are optimal?

  • Methodological Answer : The synthesis often involves multi-step heterocyclic reactions. For example, analogous oxazino derivatives are synthesized via:
  • Vilsmeier-Haack reactions to form intermediates.
  • Microwave-assisted one-pot condensation with ethyl acetate as a catalyst (yields >80% in ethanol) .
  • Amine-alkylation using aminomethyl precursors, followed by cyclization.
    Solvent optimization is critical: ethanol enhances reaction efficiency compared to THF or DMF due to polarity and solubility .

Q. Table 1: Solvent Effects on Yield

SolventYield (%)CatalystReference
Ethanol85–91Ethyl acetate
DMF60–65None
THF50–55None

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : A combination of IR, NMR (¹H/¹³C), MS, and elemental analysis is essential:
  • IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, OH at ~3300 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., CH₂ groups at δ 4.28 ppm, aromatic protons at δ 6.91–7.52 ppm) .
  • MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 379.37 for similar compounds) .
  • Elemental Analysis : Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., missing ¹³C NMR signals) be resolved during structural elucidation?

  • Methodological Answer : Missing ¹³C signals (e.g., C4/C6 in ) may arise from quadrupolar relaxation or low solubility . Mitigation strategies:
  • Use DEPT-135/HSQC to distinguish CH₂/CH₃ groups.
  • Increase sample concentration or switch to DMSO-d₆ for better solubility .
  • Repeat experiments at higher field strength (e.g., 500 MHz instead of 200 MHz) .

Q. What experimental design considerations are critical for assessing bioactivity (e.g., antimicrobial or anticancer potential)?

  • Methodological Answer :
  • Concentration Gradients : Test at 100–1000 ppm in DMF to determine dose-response .
  • Controls : Use ciprofloxacin (bacteria) and griseofulvin (fungi) as positive controls .
  • Replicates : Perform triplicate assays to account for variability (e.g., ±1.5 mm inhibition zone error) .
  • Cell Lines : For anticancer studies, use MTT assays on HT-29 or HeLa cells with IC₅₀ calculations .

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodological Answer :
  • Temperature : Microwave irradiation at 45–70°C reduces side reactions .
  • Catalysts : Ethyl acetate (5 equiv.) accelerates Knoevenagel-Michael cascades .
  • Work-Up : Purify via column chromatography (hexane/EtOAc, 1:1) or recrystallization .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Microwave Temperature45–70°C+20–30%
Catalyst Loading5 equiv.+15%
Reaction Time1–3 hoursMinimizes degradation

Q. What are common experimental design flaws in stability studies, and how can they be addressed?

  • Methodological Answer :
  • Sample Degradation : Organic compounds degrade over 9-hour assays at RT. Solution : Use continuous cooling (4°C) to stabilize samples .
  • Matrix Effects : Contamination from sediment or solvents alters results. Solution : Pre-treat samples with SPE cartridges .

Q. How can the compound’s stability under varying pH or temperature conditions be systematically evaluated?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.